molecular formula C8H10N4O2 B3262967 Phthalohydrazide CAS No. 3645-45-2

Phthalohydrazide

Cat. No. B3262967
CAS RN: 3645-45-2
M. Wt: 194.19 g/mol
InChI Key: IKWQWOFXRCUIFT-UHFFFAOYSA-N
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Description

Phthalohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound has a unique chemical structure that makes it a promising candidate for several research studies.

Scientific Research Applications

Synthesis of Derivatives

  • One-Pot Synthesis : Phthalohydrazide has been utilized in a one-pot, four-component synthesis process. This method efficiently creates pyrazolophthalazinediones, which are compounds of interest in various chemical research areas. The reaction proceeds with the formation of one C—C and four C—N bonds, demonstrating phthalohydrazide's utility in complex organic synthesis (Torkian et al., 2011).

Phthalates Research

  • Environmental Impact Studies : Phthalates, related to phthalohydrazide in their chemical structure, have been extensively studied for their environmental impact. Studies have focused on the effects of phthalates on human health, including impacts on metabolic processes and endocrine systems. These studies are critical for understanding the broader implications of phthalate use in consumer products and medical devices (Zhou & Flaws, 2016), (Stahlhut et al., 2007).

  • Biomonitoring and Health Risks : Research on phthalate exposure, including metabolites of phthalohydrazide-related compounds, has revealed their presence in the human population and potential health risks. This includes studying their impact on systems like the endocrine and reproductive systems. Such research informs public health policies and consumer safety regulations (Hernández-Díaz et al., 2008).

  • Endocrine Disruption and Reproductive Health : Studies have linked phthalate exposure to disruptions in the endocrine system and adverse effects on reproductive health. These insights are crucial for understanding the potential risks associated with prolonged or high-level exposure to phthalates and their derivatives (Weuve et al., 2010).

properties

IUPAC Name

benzene-1,2-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-11-7(13)5-3-1-2-4-6(5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWQWOFXRCUIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalohydrazide

Synthesis routes and methods I

Procedure details

71 ml. of a solution of anhydrous dimethylformamide containing 2 moles per liter of hydrazine hydrate (i.e. 0.142 mole) are added dropwise over a period of about 30 minutes at 0° C. to a suspension of 70.5 g. (0.128 mole) of tert-butyl 4-benzyloxycarbonyl-alphaphthalimido-1-thia-3-azaspiro[4.5]decane-2-acetate in 150 ml. anhydrous dimethylformamide. The reaction mixture is allowed to warm up to ambient temperature, with magnetic stirring, and to the resulting clear solution are added 120 ml. of 1.203N hydrochloric acid over a period of 1.5 hours. A precipitate of phthalohydrazide is formed, which is filtered off and washed several times with water, whereupon the mother liquors are evaporated in vacuo (bath temperature: maximum 40° C.) and the residue is taken up in a mixture of acetone and diethyl ether. There are finally obtained 43.2 g. (yield 73.7%) of tert-butyl alpha-amino-4-benzyloxycarbonyl-1-thia-3-azaspiro[4.5]decane-2-acetate hydrochloride.
Name
tert-butyl 4-benzyloxycarbonyl-alphaphthalimido-1-thia-3-azaspiro[4.5]decane-2-acetate
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0.128 mol
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0.142 mol
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Synthesis routes and methods II

Procedure details

The general procedure from H. J. Barber et. al. Journal of the Chemical Society, 1948, page 1458 was followed. A 250 mL round bottom flask equipped with a magnetic stir bar and a condenser further attached to a N2 source was charged with 10.0 g (61.7 mmol, available from Aldrich,) phthalhydrazide, 9.57 g (191 mmol, available from Aldrich) hydrazine hydrate, and 60 mL of water. The mixture was heated to 90° C. at which point it became substantially homogeneous, then filtered while warm. The filtrate was added to about 1 L of ethanol then the precipitate was collected by filtration and dried in vacuo at room temperature to afford 9.0 g (46 mmol, 75% yield) of fluffy, white powder. TGA analysis showed 15.7 wt % loss by 150° C. (16.5% is theoretical loss of hydrazine).
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10 g
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9.57 g
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalohydrazide
Reactant of Route 2
Phthalohydrazide
Reactant of Route 3
Phthalohydrazide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Phthalohydrazide
Reactant of Route 5
Phthalohydrazide
Reactant of Route 6
Phthalohydrazide

Citations

For This Compound
93
Citations
SB Al-Baghdadi, AA Al-Amiery, TS Gaaz… - KOM–Corrosion and …, 2021 - sciendo.com
… Structure schemes of terephthalohydrazide and isophthalohydrazide … Terephthalohydrazide had higher inhibition efficiency (97.02 %) than isophthalohydrazide (96.4%) at 0.5 mM for 5 …
Number of citations: 37 sciendo.com
K Samuvel, MT Ravi - academia.edu
… The FTIR and FT-Raman spectra of 4-Amino phthalohydrazide (APH), and carried out normal coordinate calculations using the classical method developed by Wilson to support the …
Number of citations: 0 www.academia.edu
M Hossain, SC Hall, PJ Wiggington… - Die Pharmazie-An …, 2022 - ingentaconnect.com
The present investigation involved the synthesis of a number of novel benzylidene hydrazides as candidate cytotoxic agents. The preparation of these compounds from terephthalic acid …
Number of citations: 2 www.ingentaconnect.com
MCBL Shohoji, HM Novais, BJ Herold - Journal of the Chemical …, 1988 - pubs.rsc.org
… The formation of the radical (8) from cyclic phthalohydrazide involves the loss of a nitrogen molecule. This process takes place only after photolysis, since unchanged hydrazide was …
Number of citations: 6 pubs.rsc.org
L Torkian, M Dabiri, P Salehi… - Helvetica Chimica …, 2011 - Wiley Online Library
… malononitrile (3a) or ethyl cyanoacetate (3b), and phthalohydrazide (4) in the presence of catalytic … Then, the subsequent Michael-type addition of phthalohydrazide (4) would give the …
Number of citations: 19 onlinelibrary.wiley.com
OMS Curley, JE McCormick, RS McElhinney… - Arkivoc, 2003 - arkat-usa.org
… to give the amine salt of phthalohydrazide. The amine can be … ring close to give either phthalohydrazide 3 plus amine 2, N-… in acid, breaking down to phthalohydrazide 3 plus the amine …
Number of citations: 17 www.arkat-usa.org
GR Meyer, CA Kellert, RW Ebert - Journal of Heterocyclic …, 1979 - Wiley Online Library
… The phthalimide to phthalohydrazide (2-*8) rearrangement is well-documented (17), though such reactions generally take place in basic solution. The rearrangement of the carbon …
Number of citations: 8 onlinelibrary.wiley.com
SF Lebedkin, AD Klimov, VN Emokhonov - … of the Academy of Sciences of …, 1990 - Springer
… of triplet states of the dyes methylene blue and eosin (electron acceptors) by phthalohydrazides (electron donors) in aqueous caustic solutions, it has been found that phthalohydrazide …
Number of citations: 3 link.springer.com
AK Jain, VK Gupta, JR Raisoni - Electrochimica acta, 2006 - Elsevier
Novel hydrogen bonding diamide receptors viz., N,N I -bis(phenyl)iso phthalohydrazide (I) and N,N I -bis(2,4-dinitrophenyl)isophthalohydrazide (II), have been synthesized and …
Number of citations: 61 www.sciencedirect.com
R Guo, H Wang, DW Zhang, ZT Li - Tetrahedron Letters, 2016 - Elsevier
… Macrocycles M1–M4 (see Scheme 1) were synthesized from the corresponding 5-alkoxy-iso-phthalic acid and 4,6-dialkoxy-iso-phthalohydrazide precursors. All the compounds were …
Number of citations: 2 www.sciencedirect.com

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